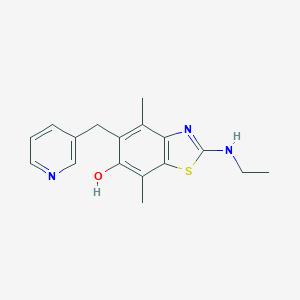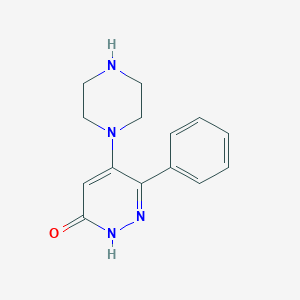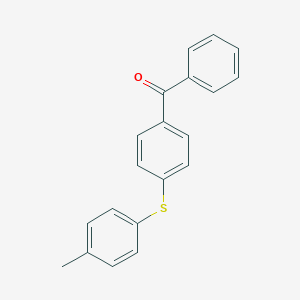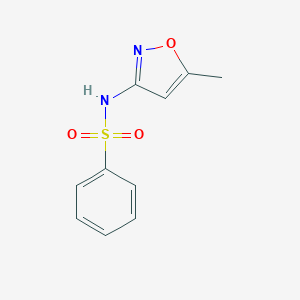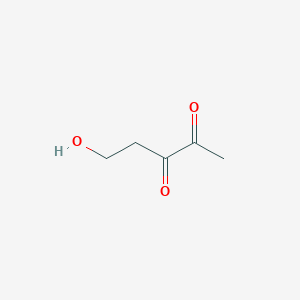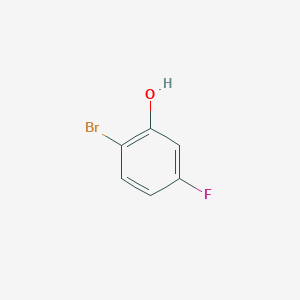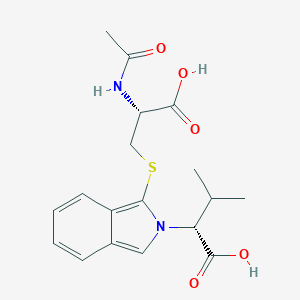
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, also known as Cariprazine, is a novel antipsychotic drug that has gained significant attention in the scientific community due to its unique pharmacological profile. Cariprazine is a dopamine D3/D2 receptor partial agonist with high affinity for serotonin 5-HT1A receptors. It has shown promise in the treatment of schizophrenia and bipolar disorder, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine acts as a partial agonist at dopamine D3 and D2 receptors, and as a high-affinity partial agonist at serotonin 5-HT1A receptors. It also has moderate affinity for histamine H1 receptors and alpha-2 adrenergic receptors. The unique pharmacological profile of cariprazine is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood symptoms in bipolar disorder.
Efectos Bioquímicos Y Fisiológicos
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to increase dopamine and serotonin neurotransmission in the prefrontal cortex, striatum, and hippocampus. It also increases the release of acetylcholine in the prefrontal cortex and hippocampus. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to improve cognitive function in preclinical and clinical studies, possibly due to its effects on dopamine and acetylcholine neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has several advantages for use in laboratory experiments. It has high affinity for dopamine D3 and D2 receptors, which are implicated in the pathophysiology of schizophrenia and bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine also has a unique pharmacological profile, which may make it useful for studying the role of dopamine and serotonin neurotransmission in these disorders. However, cariprazine is a relatively new drug and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for research on cariprazine. One area of interest is the potential use of cariprazine in the treatment of other psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is the development of novel formulations of cariprazine, such as extended-release formulations, to improve patient adherence and reduce side effects. Additionally, further research is needed to fully understand the mechanism of action of cariprazine and its effects on neurotransmission in the brain.
Métodos De Síntesis
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine is synthesized from 5-(4-bromophenyl)-5-hydroxypentanoic acid and 2-(1-carboxy-2-methylpropyl)isoindoline-1,3-dione. The reaction involves the formation of an ester bond between the carboxylic acid group of the isoindoline-1,3-dione and the hydroxyl group of the pentanoic acid. The resulting compound is then acetylated to form the final product, S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine.
Aplicaciones Científicas De Investigación
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been extensively studied in preclinical and clinical trials for the treatment of schizophrenia and bipolar disorder. It has shown efficacy in reducing positive and negative symptoms of schizophrenia and improving mood symptoms in bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
Número CAS |
126478-70-4 |
|---|---|
Nombre del producto |
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine |
Fórmula molecular |
C18H22N2O5S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(2R)-2-[1-[(2R)-2-acetamido-2-carboxyethyl]sulfanylisoindol-2-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1 |
Clave InChI |
DLQUETFHQQTKAC-LSDHHAIUSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)O)N1C=C2C=CC=CC2=C1SC[C@@H](C(=O)O)NC(=O)C |
SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
Sinónimos |
CMPI-AcCys S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, (S-(R*,S*))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



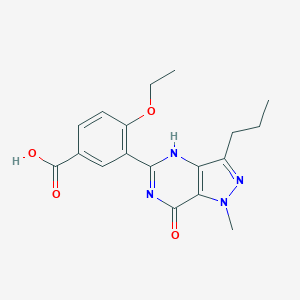
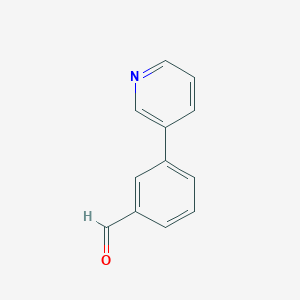
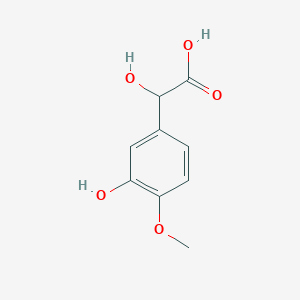
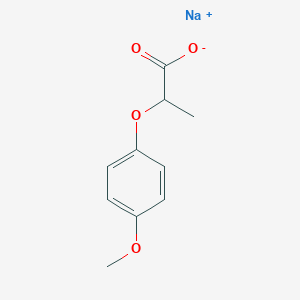
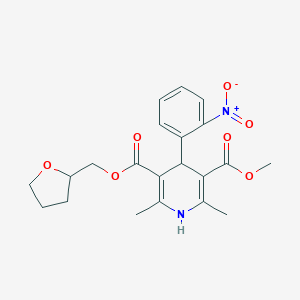
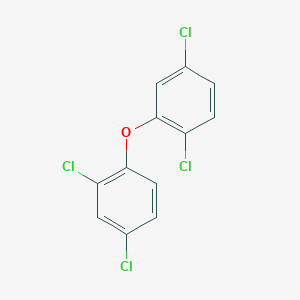
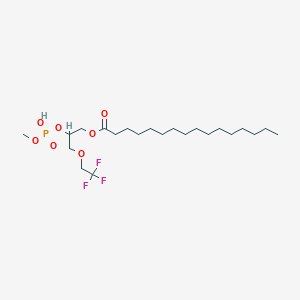
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
